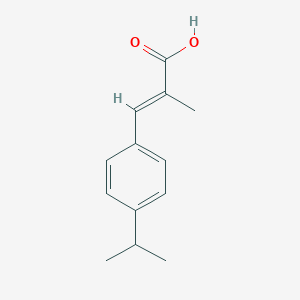
3,3-dimethyl-N-(naphthalen-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-(naphthalen-1-yl)butanamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNB, and it is a derivative of the synthetic cannabinoid JWH-018. The compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
DMNB acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. The activation of the CB1 receptor by DMNB leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. DMNB also has a high affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMNB has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. DMNB has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders. However, DMNB has also been shown to have adverse effects, including tachycardia, hypertension, and seizures.
実験室実験の利点と制限
DMNB has several advantages for use in lab experiments, including its high potency, stability, and selectivity for the CB1 receptor. However, DMNB also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on DMNB, including the development of more selective agonists for the CB1 receptor, the investigation of the potential therapeutic applications of DMNB in neurological disorders, and the exploration of the potential adverse effects of DMNB on the cardiovascular system. Additionally, further research is needed to determine the optimal dosage and administration of DMNB for various applications.
合成法
DMNB can be synthesized using various methods, including the use of reductive amination and the use of palladium-catalyzed coupling reactions. One of the most common methods for synthesizing DMNB is through the use of reductive amination. This method involves the reaction of 1-naphthylacetone with isobutyraldehyde in the presence of ammonium acetate and sodium cyanoborohydride. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
DMNB has been studied for its potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, DMNB has been studied as a potential therapeutic agent for various conditions, including pain, inflammation, and anxiety. In forensic science, DMNB has been used as a marker for the detection of synthetic cannabinoids in biological samples. In neuroscience, DMNB has been studied for its effects on the endocannabinoid system and its potential role in the treatment of neurological disorders.
特性
製品名 |
3,3-dimethyl-N-(naphthalen-1-yl)butanamide |
|---|---|
分子式 |
C16H19NO |
分子量 |
241.33 g/mol |
IUPAC名 |
3,3-dimethyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,17,18) |
InChIキー |
LJTMVYCDNDTDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)


